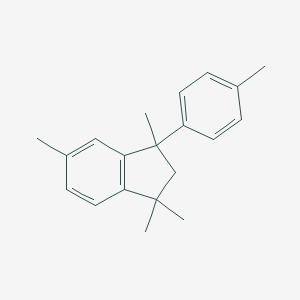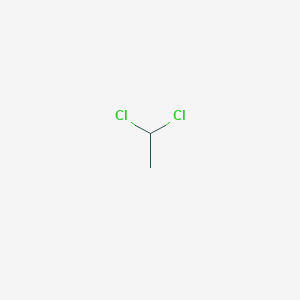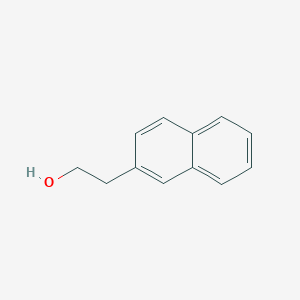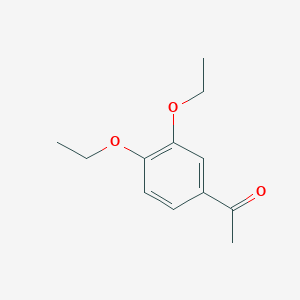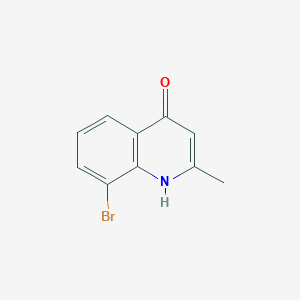
Quinolin-8-ol Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-8-ol Sulfate is a chemical compound that has been widely used in scientific research due to its unique properties. The compound is known for its ability to chelate metal ions, making it an important tool in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Quinolin-8-ol Sulfate involves the formation of a complex with metal ions. The compound has a high affinity for metal ions, making it an effective chelating agent. The complex formed between Quinolin-8-ol Sulfate and metal ions can be easily detected and quantified using various analytical techniques.
Biochemical and Physiological Effects
Quinolin-8-ol Sulfate has no known biochemical or physiological effects. The compound is not used for medicinal purposes and is only used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Quinolin-8-ol Sulfate in lab experiments is its ability to chelate metal ions selectively. This makes it an effective tool for separating metal ions from a mixture. However, one limitation of using Quinolin-8-ol Sulfate is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of Quinolin-8-ol Sulfate in scientific research. One area of interest is the development of new methods for synthesizing the compound. Another area of interest is the use of Quinolin-8-ol Sulfate in the purification of metal ions for use in catalysis and other applications. Additionally, there is potential for the use of Quinolin-8-ol Sulfate in the development of new sensors for metal ions.
Métodos De Síntesis
Quinolin-8-ol Sulfate can be synthesized through various methods, including the reaction of quinoline-8-ol with sulfuric acid, or the reaction of quinoline with sodium bisulfate. The synthesis method depends on the specific application of the compound.
Aplicaciones Científicas De Investigación
Quinolin-8-ol Sulfate has been widely used in scientific research due to its ability to chelate metal ions. The compound is commonly used in analytical chemistry to determine the concentration of metal ions in a sample. It can also be used to separate metal ions from a mixture, making it an important tool in the purification of metal ions.
Propiedades
Número CAS |
1130-05-8 |
|---|---|
Nombre del producto |
Quinolin-8-ol Sulfate |
Fórmula molecular |
C9H9NO5S |
Peso molecular |
243.24 g/mol |
Nombre IUPAC |
quinolin-8-ol;sulfuric acid |
InChI |
InChI=1S/C9H7NO.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H2,1,2,3,4) |
Clave InChI |
MRUMAIRJPMUAPZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O |
SMILES canónico |
C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O |
Otros números CAS |
148-24-3 |
Pictogramas |
Irritant |
Sinónimos |
8-hydroxyquinolinium hydrogen sulphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



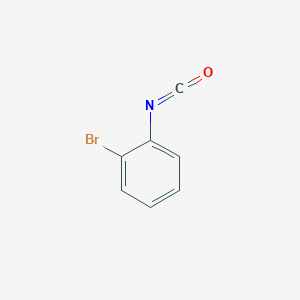
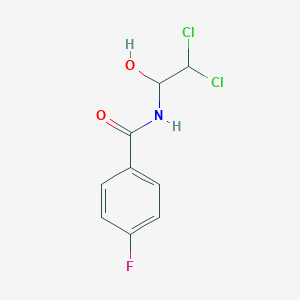

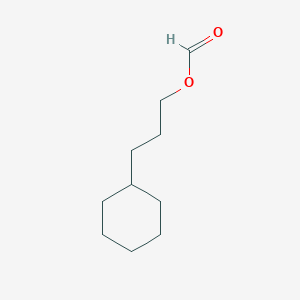

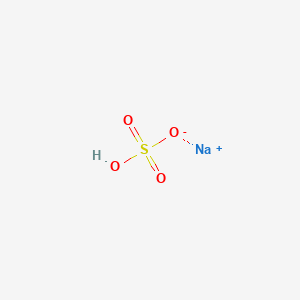
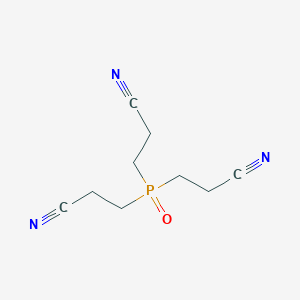

![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)
